molecular formula C21H19N5O2 B4621937 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine

Cat. No. B4621937
M. Wt: 373.4 g/mol
InChI Key: YUIVMMDUNCZSHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoxaline derivatives, including those related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine, often involves multicomponent reactions, cyclization, and substitution reactions. A common approach involves the reaction of diketo compounds with aromatic diamines in the presence of catalysts to form quinoxaline cores. Specific methodologies might include phosphine-free Mn-complex catalyzed dehydrogenative C-C and C-heteroatom bond formation, offering a sustainable approach to synthesize quinoxaline derivatives (Das, Mondal, & Srimani, 2018).

Scientific Research Applications

Synthesis and Cytotoxic Activity

Quinoxaline derivatives have been synthesized for their potential cytotoxic activity against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrated potent cytotoxicity, with some compounds showing IC(50) values less than 10 nM against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. This highlights the therapeutic potential of quinoxaline derivatives in cancer treatment (Deady et al., 2003).

Electrochemical Studies and Thermodynamics

Comparative electrochemical studies of quinoxaline and its derivatives reveal complex redox behaviors, which are critical in understanding their biological importance and industrial applications. These studies offer insights into the kinetic and thermodynamic parameters of redox processes involving quinoxaline compounds, contributing to the development of electrochemical sensors and other analytical devices (Rupar et al., 2018).

Apoptosis Induction

Certain N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, structurally related to quinoxaline derivatives, have been identified as potent inducers of apoptosis in cancer cells. This discovery opens avenues for developing new chemotherapeutic agents that can selectively induce cell death in cancerous tissues, thereby providing a potential treatment strategy for various solid tumors (Zhang et al., 2008).

Heterocyclic Amine Metabolism and Biomonitoring

The metabolic transformation and biomonitoring of heterocyclic aromatic amines (HAs) like MeIQx, derived from cooked meats, have been extensively studied. These studies shed light on the metabolic pathways and potential health risks associated with HA exposure, contributing to food safety and public health guidelines (Stillwell et al., 1999).

Novel Synthetic Methods

Research on quinoxaline derivatives also focuses on novel synthetic methods, such as the synthesis of benzimidazoles and quinoxalines through iridium-catalyzed acceptorless dehydrogenative alkylation. This method represents a sustainable approach to synthesizing N-heteroaromatic compounds, which are crucial in pharmaceutical and chemical industries (Hille et al., 2014).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-13-11-14(2)26(25-13)21-20(23-16-5-3-4-6-17(16)24-21)22-15-7-8-18-19(12-15)28-10-9-27-18/h3-8,11-12H,9-10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIVMMDUNCZSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2NC4=CC5=C(C=C4)OCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine
Reactant of Route 3
Reactant of Route 3
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine
Reactant of Route 4
Reactant of Route 4
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine
Reactant of Route 5
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine

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